N-(4-ethoxybenzyl)propan-1-amine
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Overview
Description
N-(4-ethoxybenzyl)propan-1-amine is an organic compound that belongs to the class of amines It consists of a propan-1-amine backbone with a 4-ethoxybenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-ethoxybenzyl)propan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 4-ethoxybenzyl chloride with propan-1-amine in the presence of a base such as sodium hydroxide can yield this compound. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the reductive amination of 4-ethoxybenzaldehyde with propan-1-amine using a reducing agent like sodium cyanoborohydride. This method offers high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-ethoxybenzyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzyl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Propylamine: A simple primary amine with similar reactivity but lacks the benzyl group.
Benzylamine: Contains a benzyl group but lacks the ethoxy substituent.
N-(4-methoxybenzyl)propan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
N-(4-ethoxybenzyl)propan-1-amine is unique due to the presence of both the ethoxybenzyl and propan-1-amine moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2/h5-8,13H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSKUJLYIMXZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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